Biolf-70
Overview
Description
Preparation Methods
The synthesis of Biolf-70 involves the condensation of 2-amino-6-chloropurine with (1,3-dibenzyloxy-2-propoxy)methyl chloride. The process begins with the silylation of 2-amino-6-chloropurine using 1,1,1,3,3,3-hexamethyldisilazane. This intermediate is then reacted with (1,3-dibenzyloxy-2-propoxy)methyl chloride in the presence of mercuric cyanide in benzene at reflux conditions. The final product, this compound, is purified by chromatography over silica gel .
Chemical Reactions Analysis
Biolf-70 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to yield various reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Biolf-70 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Medicine: The compound has shown promise in the treatment of myocarditis and other viral infections.
Mechanism of Action
The mechanism of action of Biolf-70 involves its interaction with viral enzymes and cellular pathways. It inhibits the replication of viruses by interfering with the synthesis of viral nucleic acids. This compound targets specific viral enzymes, such as viral polymerases, and disrupts their function, leading to a reduction in viral replication and spread .
Comparison with Similar Compounds
Biolf-70 is unique compared to other guanine derivatives due to its specific chemical structure and biological activities. Similar compounds include:
Biolf-62: Another guanine derivative with antiviral properties, particularly against herpes simplex virus.
Acycloguanosine: A widely used antiviral drug that targets viral DNA polymerase.
Properties
IUPAC Name |
9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-6-chloropurin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUDIFIAGSPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233145 | |
Record name | Biolf 70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84222-47-9 | |
Record name | Biolf 70 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biolf 70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIOLF-70 impact the immune response during Coxsackievirus B3 infection?
A1: Research suggests that this compound may exert its antimyocarditic effects through modulation of the immune response rather than direct antiviral activity. In a study using a coxsackievirus B3 (CVB3) murine model, prophylactic treatment with this compound led to an increase in the proportion of T lymphocytes in the spleen, specifically those expressing Thy-1 and Lyt-2 surface markers []. This suggests a potential role of this compound in influencing T cell subpopulations, possibly T suppressor or cytotoxic T cells, during CVB3 infection []. Additionally, while this compound treatment slightly enhanced natural killer cell activity, it reduced the cytotoxic activity of splenic lymphocytes against CVB3-infected target cells []. These findings suggest that this compound's antimyocarditic activity might involve complex interactions with various components of the immune system, potentially shifting the balance towards a less damaging immune response against CVB3 infection in cardiac tissue.
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